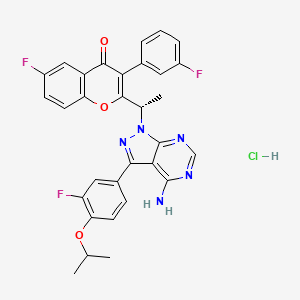

Umbralisib hydrochloride

Description

This compound is a chiral small molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one scaffold. Key structural elements include:

Properties

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUVMVWYWMZIR-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of TGR-1202 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is administered orally once daily, following a dose-escalation design in clinical settings .

Chemical Reactions Analysis

TGR-1202 hydrochloride undergoes various chemical reactions, including inhibition of PI3Kδ and CK1ε. The compound exhibits unique immunomodulatory effects on chronic lymphocytic leukemia T cells . Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the stability and efficacy of the compound. The major products formed from these reactions are the inhibited forms of PI3Kδ and CK1ε, leading to the desired therapeutic effects .

Scientific Research Applications

TGR-1202 hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown significant clinical activity in patients with relapsed or refractory hematologic malignancies . The compound’s unique structure and activity profile make it a valuable tool for studying the PI3K pathway and its role in various diseases . Additionally, TGR-1202 hydrochloride is used in research to explore new therapeutic strategies and improve existing treatments for cancer and other diseases .

Mechanism of Action

The mechanism of action of TGR-1202 hydrochloride involves the inhibition of PI3Kδ and CK1ε, which are key regulators of the PI3K pathway. This pathway is essential for B-cell receptor signaling and the progression of lymphoma . By inhibiting these kinases, TGR-1202 hydrochloride disrupts the signaling pathways that promote malignant cell growth and survival. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological distinctions:

Key Observations:

Enantiomeric Specificity : The (1S)-ethyl configuration in the target compound is critical for PI3Kδ isoform selectivity, as the R-enantiomer shows diminished activity .

Substituent Effects: Methylamino at C4 (e.g., 600.2 MW analog): Increases binding affinity via hydrogen bonding but may reduce metabolic stability . Heterocyclic Modifications (e.g., pyrrolo[2,3-b]pyridin-5-yl): Introduce off-target kinase interactions due to expanded π-π stacking .

Salt Forms : Hydrochloride salts (target compound) and camphorsulphonates () influence solubility and crystallinity, impacting bioavailability .

Bioactivity Clustering : Compounds with similar substituents (e.g., 3-fluoro-4-isopropoxyphenyl) cluster into groups with shared PI3K/AKT/mTOR pathway inhibition, validated by hierarchical bioactivity profiling .

Research Findings and Limitations

- Synthetic Challenges: The target compound’s multi-step synthesis (e.g., Mitsunobu reaction for stereochemistry) yields low quantities (e.g., 10% in Example 60) .

- Thermal Stability : High melting points (>240°C) correlate with rigid aromatic systems but complicate formulation .

- Data Gaps : Direct in vivo efficacy or toxicity data for the target compound are absent in the provided evidence. However, analogs like Umbralisib (R/S-mixture) have established clinical profiles .

Biological Activity

The compound 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one; hydrochloride (CAS: 1532533-69-9) is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and kinase inhibition. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C31H24F3N5O3, with a molecular weight of 571.56 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C31H24F3N5O3 |

| Molecular Weight | 571.56 g/mol |

| CAS Number | 1532533-69-9 |

| Purity | 98% |

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. It has been identified as a mixed-lineage kinase (MLK) inhibitor, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. By inhibiting MLKs, the compound can potentially disrupt oncogenic signaling pathways, leading to reduced tumor growth.

Antitumor Effects

Research has demonstrated that the compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on human breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 values were observed in the low micromolar range). Apoptotic markers such as cleaved caspase-3 were upregulated, indicating that the compound induces apoptosis through intrinsic pathways.

- Non-Small Cell Lung Cancer (NSCLC) : Another study evaluated the effects on NSCLC cell lines (A549 and H1299). The compound inhibited cell migration and invasion capabilities while promoting apoptosis, suggesting its potential as an anti-metastatic agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in vivo. Preliminary data suggest that it has favorable absorption properties with moderate plasma half-life, making it a candidate for further development as an anticancer agent.

Safety Profile

While the biological efficacy is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in preclinical models. Further investigations are needed to fully elucidate its safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.